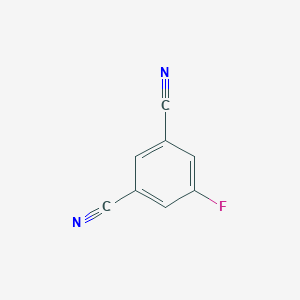

5-Fluoroisophthalonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluorobenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3FN2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOYGTWYIUJJRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#N)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382437 | |

| Record name | 5-Fluoroisophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453565-55-4 | |

| Record name | 5-Fluoroisophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoroisophthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Fluoroisophthalonitrile: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroisophthalonitrile, also known as 5-fluorobenzene-1,3-dicarbonitrile, is an aromatic organic compound featuring a benzene ring substituted with a fluorine atom and two nitrile groups at the 1 and 3 positions. Its chemical structure and the presence of reactive functional groups make it a molecule of interest in various chemical syntheses, including as a potential building block in the development of novel pharmaceutical agents and functional materials. This technical guide provides a detailed overview of the chemical properties, structure, and available experimental data for this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central benzene ring with a fluorine atom at position 5 and two nitrile (-C≡N) groups at positions 1 and 3.

}

Figure 1: Chemical structure of this compound.The key chemical and physical properties of this compound are summarized in the table below. It is important to note that while some data is available for this compound, other properties have been estimated based on its positional isomer, 4-fluoroisophthalonitrile, due to a lack of specific experimental data for the 5-fluoro isomer.

| Property | Value | Reference/Note |

| IUPAC Name | 5-fluorobenzene-1,3-dicarbonitrile | [1] |

| Synonyms | This compound, 3,5-Dicyanofluorobenzene | [1] |

| CAS Number | 453565-55-4 | [1] |

| Molecular Formula | C₈H₃FN₂ | [1] |

| Molecular Weight | 146.12 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | 117-120 °C (for 4-fluoroisophthalonitrile) | Estimated based on positional isomer |

| Boiling Point | 229.3 °C at 760 mmHg | |

| Density | 1.27 g/cm³ (for 4-fluoroisophthalonitrile) | Estimated based on positional isomer |

| Solubility | Soluble in organic solvents such as methanol, acetone, and dichloromethane. | General solubility for fluoroisophthalonitriles |

| InChI | InChI=1S/C8H3FN2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3H | [1] |

| SMILES | C1=C(C=C(C=C1C#N)F)C#N | [1] |

Synthesis and Experimental Protocols

-

Sandmeyer Reaction: This classic reaction could be employed starting from 5-fluoro-1,3-diaminobenzene. Diazotization of the diamine followed by reaction with a cyanide salt (e.g., copper(I) cyanide) could yield the desired dinitrile.

-

Nucleophilic Aromatic Substitution (SNAr): Starting from a di-substituted benzene ring with good leaving groups (e.g., halogens) and activated by the fluorine atom, a nucleophilic substitution with cyanide ions could be a viable route.

-

From 5-Fluoro-m-xylene: Oxidation of the methyl groups of 5-fluoro-m-xylene to carboxylic acids, followed by conversion to amides and subsequent dehydration, would lead to the formation of the nitrile groups.

A logical workflow for a potential synthesis via the Sandmeyer reaction is depicted below.

}

Figure 2: Potential synthetic workflow for this compound.Note: This represents a generalized protocol. The specific reaction conditions, including temperature, solvent, and reaction time, would require experimental optimization.

Applications in Drug Development and Signaling Pathways

Currently, there is a lack of specific information in peer-reviewed literature detailing the applications of this compound in drug development or its interaction with specific biological signaling pathways. However, the structural motifs present in the molecule—a fluorinated benzene ring and nitrile groups—are found in various biologically active compounds.

-

Fluorine in Medicinal Chemistry: The incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity, which can lead to improved pharmacokinetic and pharmacodynamic profiles.

-

Nitrile Group as a Pharmacophore: The nitrile group can act as a hydrogen bond acceptor and a bioisostere for other functional groups. It is present in a number of approved drugs and clinical candidates.

Given these characteristics, this compound could serve as a valuable scaffold or intermediate for the synthesis of novel compounds with potential therapeutic activities. Further research is required to explore its biological profile and potential as a lead compound in drug discovery programs.

Safety Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with potential applications in synthetic chemistry, particularly as a building block for more complex molecules. While some of its fundamental chemical and physical properties are known or can be reasonably estimated, a significant gap exists in the literature regarding detailed experimental protocols for its synthesis and its potential applications in drug development and medicinal chemistry. Further research into these areas is warranted to fully elucidate the potential of this molecule.

References

In-Depth Technical Guide: Synthesis and Characterization of 5-Fluorobenzene-1,3-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-fluorobenzene-1,3-dicarbonitrile, a valuable building block in medicinal chemistry and materials science. This document details a probable synthetic pathway, outlines the necessary experimental protocols, and presents the expected analytical data for the compound.

Introduction

5-Fluorobenzene-1,3-dicarbonitrile, also known as 5-fluoroisophthalonitrile, is an aromatic compound featuring a fluorine atom and two nitrile groups on a benzene ring.[1][2] Its chemical formula is C₈H₃FN₂ and it has a molecular weight of 146.12 g/mol .[1] The unique electronic properties conferred by the electron-withdrawing fluorine and nitrile groups make it a versatile intermediate in the synthesis of more complex molecules, including pharmaceutical agents and functional materials.

Table 1: Physicochemical Properties of 5-Fluorobenzene-1,3-dicarbonitrile

| Property | Value | Reference |

| CAS Number | 453565-55-4 | [1] |

| Molecular Formula | C₈H₃FN₂ | [1] |

| Molecular Weight | 146.12 g/mol | [1] |

| Alternate Names | 3,5-Dicyanofluorobenzene, this compound | [1][2] |

Synthesis Pathway

A common and effective method for the introduction of a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction. This reaction proceeds via the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt. For the synthesis of 5-fluorobenzene-1,3-dicarbonitrile, the logical starting material is 5-aminobenzene-1,3-dicarbonitrile.

The proposed synthesis workflow is illustrated in the diagram below:

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis and characterization of 5-fluorobenzene-1,3-dicarbonitrile.

Synthesis of 5-Fluorobenzene-1,3-dicarbonitrile via Balz-Schiemann Reaction

Materials:

-

5-Aminobenzene-1,3-dicarbonitrile

-

Tetrafluoroboric acid (HBF₄)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 5-aminobenzene-1,3-dicarbonitrile in a suitable acidic medium, such as a mixture of hydrochloric acid and water.

-

Maintain the temperature at 0-5 °C and slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂). The addition rate should be controlled to keep the temperature within the specified range.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Formation of Diazonium Tetrafluoroborate:

-

To the cold diazonium salt solution, add a stoichiometric amount of cold tetrafluoroboric acid (HBF₄).

-

The corresponding diazonium tetrafluoroborate salt will precipitate out of the solution.

-

Filter the precipitate under vacuum and wash it with cold water, followed by cold diethyl ether to remove any residual acid and organic impurities.

-

Dry the isolated diazonium tetrafluoroborate salt under vacuum at room temperature.

-

-

Thermal Decomposition:

-

Carefully heat the dried diazonium tetrafluoroborate salt in a suitable apparatus for thermal decomposition. The decomposition is often carried out in an inert, high-boiling solvent or neat, but with extreme caution as the reaction can be exothermic.

-

The decomposition will yield 5-fluorobenzene-1,3-dicarbonitrile, nitrogen gas (N₂), and boron trifluoride (BF₃).

-

The crude product can be purified by a suitable method such as sublimation, recrystallization, or column chromatography.

-

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H, ¹³C, and ¹⁹F NMR spectra should be recorded on a high-resolution NMR spectrometer.

-

A suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, should be used to dissolve the sample.

-

Tetramethylsilane (TMS) can be used as an internal standard for ¹H and ¹³C NMR, and a suitable fluorinated compound for ¹⁹F NMR.

Infrared (IR) Spectroscopy:

-

The IR spectrum should be recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

The spectrum should be scanned over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectral data can be obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI).

-

The analysis will provide information on the molecular weight and fragmentation pattern of the compound.

Melting Point Determination:

-

The melting point of the purified product should be determined using a standard melting point apparatus.

Characterization Data

Table 2: Expected ¹H, ¹³C, and ¹⁹F NMR Spectral Data

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |

| ¹H | 7.8 - 8.2 | Doublet of doublets (dd) | H-2, H-6 |

| 7.6 - 7.9 | Triplet (t) | H-4 | |

| ¹³C | ~163 (d, ¹JCF ≈ 250 Hz) | Doublet | C-5 |

| ~135 (d, ³JCF ≈ 5-10 Hz) | Doublet | C-2, C-6 | |

| ~125 (d, ⁴JCF ≈ 1-3 Hz) | Doublet | C-4 | |

| ~115 (d, ²JCF ≈ 20-25 Hz) | Doublet | C-1, C-3 | |

| ~117 | Singlet | -CN | |

| ¹⁹F | -100 to -120 | Multiplet | F-5 |

Table 3: Expected IR and Mass Spectrometry Data

| Technique | Expected Values | Functional Group Assignment |

| IR (cm⁻¹) | ~3100-3000 | Aromatic C-H stretch |

| ~2230 | C≡N stretch | |

| ~1600, 1480 | Aromatic C=C stretch | |

| ~1250 | C-F stretch | |

| Mass Spec (m/z) | 146 | [M]⁺ (Molecular ion) |

| 127 | [M - F]⁺ | |

| 119 | [M - HCN]⁺ |

Safety Considerations

-

The synthesis should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Diazonium salts are potentially explosive and should be handled with extreme care, especially when dry.

-

Tetrafluoroboric acid and hydrochloric acid are corrosive and should be handled with caution.

-

The thermal decomposition step should be performed behind a blast shield.

This guide provides a framework for the synthesis and characterization of 5-fluorobenzene-1,3-dicarbonitrile. Researchers should consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work.

References

Spectroscopic Analysis of 5-Fluoroisophthalonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroisophthalonitrile, also known as 5-fluorobenzene-1,3-dicarbonitrile, is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Its structural features, including the presence of a fluorine atom and two nitrile groups on a benzene ring, make it a molecule of interest for the development of novel therapeutic agents and functional materials. Understanding its spectroscopic properties is fundamental for its identification, characterization, and the elucidation of its role in various chemical and biological processes.

This technical guide provides a summary of the available spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). However, it is important to note that detailed experimental spectra and comprehensive peer-reviewed spectroscopic data for this specific compound are not widely available in the public domain. The information presented herein is based on typical spectroscopic principles and data for structurally related compounds.

Spectroscopic Data Summary

Due to the limited availability of specific experimental data for this compound, a quantitative summary in tabular format cannot be provided at this time. This section will instead describe the expected spectroscopic characteristics based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra would provide key information.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the three aromatic protons. The coupling of these protons with each other and with the fluorine atom would result in a complex splitting pattern. The chemical shifts would be in the aromatic region (typically 7.0-8.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the eight carbon atoms in the molecule. The carbons bonded to the electron-withdrawing nitrile groups and the fluorine atom would be significantly deshielded, appearing at higher chemical shifts. The carbon-fluorine coupling would be observable, providing further structural confirmation.

-

¹⁹F NMR: The fluorine NMR spectrum would exhibit a single resonance for the fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Coupling to the adjacent protons would lead to a multiplet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following key absorption bands:

-

C≡N Stretch: A strong and sharp absorption band is expected in the region of 2220-2240 cm⁻¹ corresponding to the stretching vibration of the nitrile groups.

-

C-F Stretch: A strong absorption band in the range of 1000-1400 cm⁻¹ would indicate the presence of the carbon-fluorine bond.

-

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ would be due to the stretching vibrations of the aromatic C-H bonds.

-

Aromatic C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region would correspond to the carbon-carbon stretching vibrations within the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₃FN₂), the following would be expected:

-

Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (approximately 146.03 g/mol ).

-

Fragmentation Pattern: Fragmentation may involve the loss of HCN, CN, or F, leading to characteristic fragment ions that can be used to confirm the structure.

Experimental Protocols

Detailed, validated experimental protocols for the acquisition of spectroscopic data for this compound are not currently available in scientific literature. However, general methodologies for the spectroscopic analysis of solid organic compounds would be applicable.

General NMR Spectroscopy Protocol

A general workflow for NMR analysis is depicted below.

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

General FT-IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

For a solid sample like this compound, ATR-FTIR is a common and straightforward technique.

Caption: Workflow for solid sample analysis using ATR-FTIR spectroscopy.

General Mass Spectrometry Protocol (Electron Ionization - EI)

Electron Ionization is a common technique for the mass analysis of small, volatile organic molecules.

Caption: General workflow for Mass Spectrometry using Electron Ionization.

Conclusion

While this compound is a compound of significant interest, a comprehensive public repository of its experimental spectroscopic data is currently lacking. This guide has outlined the expected spectroscopic features and provided generalized protocols for its analysis. Researchers and scientists working with this compound are encouraged to perform their own detailed spectroscopic characterization to confirm its identity and purity. The availability of such data in the scientific literature would be a valuable contribution to the fields of chemistry and drug development.

In-Depth Technical Guide on the Crystal Structure Analysis of 5-Fluoroisophthalonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 5-Fluoroisophthalonitrile derivatives. This class of compounds is of significant interest due to their potential applications in materials science and medicinal chemistry, stemming from their unique electronic and structural properties. This guide will focus on a representative derivative, 2,4,5,6-Tetrafluoroisophthalonitrile, for which crystallographic data is publicly available, and will also touch upon other derivatives of interest.

Introduction

This compound and its derivatives are aromatic compounds characterized by a benzene ring substituted with a fluorine atom and two nitrile groups. The presence of these functional groups imparts specific electronic properties and the potential for diverse intermolecular interactions, such as hydrogen bonding and halogen bonding, which dictate their crystal packing and, consequently, their macroscopic properties. Understanding the three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for structure-property relationship studies and rational drug design.

One notable derivative, 2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile, is utilized in the development of organic electronic materials, particularly in organic light-emitting diodes (OLEDs), where its structure facilitates efficient charge transport. Another derivative, 2,4,5,6-Tetrafluoroisophthalonitrile, serves as a valuable case study for the detailed analysis of crystal structure.

Experimental Protocols

The determination of the crystal structure of a this compound derivative involves a multi-step process, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis of 2,4,5,6-Tetrafluoroisophthalonitrile

A representative synthesis for a derivative, 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile, starts with Tetrafluoroisophthalonitrile.[1] A general synthesis for Tetrafluoroisophthalonitrile involves the fluorination of a chlorinated precursor. For example, anhydrous potassium fluoride can be used to displace chlorine atoms from tetrachlorophthalonitrile in a suitable solvent like cyclobutanesulfone at elevated temperatures.[2] The crude product is then purified, typically through steam distillation and subsequent washing and drying of the collected crystals.[2]

Crystallization

Obtaining high-quality single crystals is a critical and often challenging step.[1] A common method for growing single crystals of organic compounds is slow evaporation of a saturated solution. The choice of solvent is crucial and is often determined empirically. For derivatives like 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile, recrystallization can be performed by dissolving the solid in a minimum amount of a hot solvent such as dichloromethane, followed by cooling and the addition of a few drops of a less soluble co-solvent like methanol. The solution is then placed in a controlled temperature environment (e.g., a -20 °C freezer) to promote slow crystal growth.[1]

Single-Crystal X-ray Diffraction Data Collection and Refinement

The following protocol outlines the typical steps for single-crystal X-ray diffraction analysis:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and is then exposed to a monochromatic X-ray beam. A modern diffractometer equipped with a CCD or CMOS detector is used to collect the diffraction pattern as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined by least-squares methods against the experimental data to obtain the final, accurate atomic positions and thermal parameters.

Data Presentation

The crystallographic data for 2,4,5,6-Tetrafluoroisophthalonitrile (CCDC Deposition Number: 237736) is summarized in the tables below. This data provides a quantitative description of the crystal structure.

Table 1: Crystal Data and Structure Refinement for 2,4,5,6-Tetrafluoroisophthalonitrile

| Parameter | Value |

| CCDC Deposition Number | 237736 |

| Empirical Formula | C₈F₄N₂ |

| Formula Weight | 200.09 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.633(2) |

| b (Å) | 6.221(2) |

| c (Å) | 8.169(3) |

| α (°) | 90 |

| β (°) | 114.78(3) |

| γ (°) | 90 |

| Volume (ų) | 352.1(2) |

| Z | 2 |

| Calculated Density (g/cm³) | 1.888 |

Table 2: Selected Bond Lengths for 2,4,5,6-Tetrafluoroisophthalonitrile

| Bond | Length (Å) |

| C1 - C2 | 1.385(3) |

| C1 - C4 | 1.391(3) |

| C1 - C5 | 1.405(3) |

| C2 - C3 | 1.378(3) |

| C2 - F1 | 1.341(2) |

| C3 - C4 | 1.384(3) |

| C3 - F2 | 1.346(2) |

| C4 - N1 | 1.144(3) |

| C5 - C5 | 1.385(3) |

Table 3: Selected Bond Angles for 2,4,5,6-Tetrafluoroisophthalonitrile

| Angle | Value (°) |

| C2 - C1 - C4 | 120.2(2) |

| C2 - C1 - C5 | 119.9(2) |

| C4 - C1 - C5 | 119.9(2) |

| C1 - C2 - C3 | 120.0(2) |

| C1 - C2 - F1 | 120.1(2) |

| C3 - C2 - F1 | 119.9(2) |

| C2 - C3 - C4 | 120.1(2) |

| C2 - C3 - F2 | 119.9(2) |

| C4 - C3 - F2 | 120.0(2) |

| C1 - C4 - C3 | 119.6(2) |

| C1 - C4 - N1 | 178.9(3) |

| C3 - C4 - N1 | 178.6(3) |

Visualization of Experimental Workflow

The general workflow for the crystal structure analysis of a this compound derivative is depicted in the following diagram.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Fluoroisophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of 5-Fluoroisophthalonitrile (5-FIPN), a key building block in various research and development applications. This document is intended to be a valuable resource for scientists and professionals working with this compound, offering insights into its physical properties and chemical robustness.

Introduction

This compound, with the IUPAC name 5-fluorobenzene-1,3-dicarbonitrile, is an aromatic nitrile compound characterized by a benzene ring substituted with a fluorine atom and two nitrile groups.[1] Its chemical structure suggests a degree of polarity conferred by the nitrile and fluorine substituents, which influences its solubility in various solvents. The inherent chemical stability of the fluorinated aromatic ring and the reactivity of the nitrile groups are key considerations for its handling, storage, and application in synthetic chemistry and materials science. Understanding the solubility and stability profile of 5-FIPN is crucial for its effective use in drug discovery, agrochemical synthesis, and the development of novel materials.

Chemical Structure and Properties:

-

IUPAC Name: 5-fluorobenzene-1,3-dicarbonitrile[1]

-

Molecular Formula: C₈H₃FN₂[1]

-

Molecular Weight: 146.12 g/mol [1]

-

CAS Number: 453565-55-4[1]

Solubility Profile

Table 1: Quantitative and Qualitative Solubility of this compound

| Solvent | Chemical Class | Formula | Qualitative Solubility | Quantitative Solubility (at 25 °C) |

| Water | Aqueous | H₂O | Low | Not Experimentally Determined |

| Methanol | Polar Protic | CH₃OH | Likely Soluble | Not Experimentally Determined |

| Ethanol | Polar Protic | C₂H₅OH | Soluble | ≥ 11.2 mg/mL |

| Acetone | Polar Aprotic | C₃H₆O | Likely Soluble | Not Experimentally Determined |

| Dichloromethane | Halogenated | CH₂Cl₂ | Likely Soluble | Not Experimentally Determined |

| Ethyl Acetate | Ester | C₄H₈O₂ | Likely Soluble | Not Experimentally Determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | C₂H₆SO | Likely Soluble | Not Experimentally Determined |

Note: The qualitative solubility assessments are based on the properties of structurally related compounds and general principles of organic chemistry. Experimental verification is highly recommended.

Stability Profile

A comprehensive experimental stability profile of this compound under various stress conditions has not been extensively reported. However, its stability can be inferred from the known chemical properties of fluorinated aromatic nitriles and related phthalonitrile compounds. The carbon-fluorine bond is exceptionally strong, which generally imparts high thermal and metabolic stability to fluorinated aromatic compounds. The nitrile groups, while stable under neutral conditions, can be susceptible to hydrolysis under strongly acidic or basic conditions.

Expected Stability Characteristics:

-

Hydrolytic Stability: 5-FIPN is expected to be stable in neutral aqueous solutions. However, under strong acidic or basic conditions, hydrolysis of the nitrile groups to carboxamides and subsequently to carboxylic acids may occur. The rate of hydrolysis will likely be dependent on pH and temperature.

-

Thermal Stability: Phthalonitrile-based polymers are known for their exceptional thermal stability. It is therefore anticipated that this compound will exhibit high thermal stability as a monomer. Thermal decomposition is likely to occur at elevated temperatures, potentially leading to the evolution of gases such as hydrogen cyanide, ammonia, and various fluorinated organic fragments.

-

Photostability: Aromatic compounds, particularly those with activating or deactivating groups, can be susceptible to photodegradation. It is recommended to evaluate the photostability of 5-FIPN according to ICH Q1B guidelines, which involve exposure to a combination of UV and visible light. Potential photodegradation pathways could involve reactions of the aromatic ring or the nitrile groups.

Table 2: Summary of Potential Stability and Degradation Pathways

| Condition | Expected Stability | Potential Degradation Products |

| Acidic Hydrolysis | Potentially Labile | 5-Fluoro-3-cyanobenzamide, 5-Fluoroisophthalic acid |

| Basic Hydrolysis | Potentially Labile | 5-Fluoro-3-cyanobenzamide, 5-Fluoroisophthalic acid |

| Thermal Stress | Likely Stable at Moderate Temperatures | Hydrogen cyanide, Ammonia, Fluorinated aromatic fragments |

| Photolytic Stress | Evaluation Recommended | Isomers, products of ring opening or nitrile group reactions |

Experimental Protocols

The following section outlines detailed methodologies for the systematic evaluation of the solubility and stability of this compound.

Solubility Determination

A standard shake-flask method can be employed to determine the quantitative solubility of 5-FIPN in various solvents.

Materials:

-

This compound (solid)

-

Selected solvents (HPLC grade)

-

Scintillation vials or sealed glass tubes

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 5-FIPN to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Determine the concentration of 5-FIPN in the filtered solution using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standard solutions of 5-FIPN of known concentrations in the respective solvent.

-

Calculate the solubility in units of mg/mL or g/100 mL.

-

Solubility Determination Workflow

Stability-Indicating Method Development and Stress Testing

A stability-indicating HPLC method is essential for accurately quantifying the decrease in the parent compound and the formation of degradation products.

4.2.1. HPLC Method Development (Example)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at an appropriate wavelength (determined by UV scan of 5-FIPN).

-

Column Temperature: 25-30 °C

4.2.2. Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method.

-

Acid Hydrolysis:

-

Dissolve 5-FIPN in a suitable solvent (e.g., acetonitrile) and dilute with 0.1 N HCl.

-

Heat the solution (e.g., at 60 °C) for a defined period.

-

At specified time points, withdraw samples, neutralize, and analyze by HPLC.

-

-

Base Hydrolysis:

-

Dissolve 5-FIPN in a suitable solvent and dilute with 0.1 N NaOH.

-

Maintain the solution at room temperature or elevated temperature for a defined period.

-

At specified time points, withdraw samples, neutralize, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Dissolve 5-FIPN in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3%).

-

Keep the solution at room temperature for a defined period.

-

At specified time points, withdraw samples and analyze by HPLC.

-

-

Thermal Degradation:

-

Expose solid 5-FIPN to dry heat (e.g., in an oven at a temperature below its melting point) for a defined period.

-

Also, heat a solution of 5-FIPN.

-

At specified time points, cool the samples, dissolve in a suitable solvent (if solid), and analyze by HPLC.

-

-

Photostability:

-

Expose both solid 5-FIPN and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

Protect a parallel set of samples from light to serve as dark controls.

-

At the end of the exposure period, analyze all samples by HPLC.

-

Forced Degradation Study Workflow

Conclusion

While specific quantitative data on the solubility and stability of this compound is limited, this technical guide provides a framework for its characterization based on available information and established scientific principles. The compound is anticipated to be soluble in common organic solvents and to possess good thermal stability. However, its susceptibility to hydrolytic and photolytic degradation should be experimentally evaluated. The protocols outlined herein offer a systematic approach for researchers to generate the necessary data to ensure the safe and effective use of this compound in their applications. It is strongly recommended that users perform their own solubility and stability studies tailored to their specific experimental conditions and intended applications.

References

An In-depth Technical Guide to 5-Fluoroisophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Fluoroisophthalonitrile, a key fluorinated aromatic building block. The information presented herein is intended to support research and development activities by providing detailed chemical data, synthetic methodologies, and an exploration of its potential applications.

Chemical Identity and Properties

This compound, a substituted aromatic nitrile, possesses a unique combination of functional groups that make it a valuable intermediate in various synthetic endeavors.

Table 1: IUPAC Name and Synonyms

| Identifier | Value |

| IUPAC Name | 5-fluorobenzene-1,3-dicarbonitrile[1] |

| Common Name | This compound[1] |

| Synonyms | 3,5-Dicyanofluorobenzene[2], 1,3-Dicyano-5-fluorobenzene[1], 5-Fluoro-1,3-benzenedicarbonitrile |

| CAS Number | 453565-55-4[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₃FN₂ | PubChem[1] |

| Molecular Weight | 146.12 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | --- |

| Topological Polar Surface Area | 47.6 Ų | PubChem[1] |

| Hazard Statements | H302, H315, H319, H332, H335 | PubChem[1] |

Note: Most physicochemical properties available in public databases are computationally predicted and have not been experimentally verified.

Synthesis of this compound

A plausible and widely utilized method for the synthesis of this compound is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by fluorination.[3][4][5] This approach offers a reliable route to introduce a fluorine atom onto the aromatic ring.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from 5-aminoisophthalonitrile.

Experimental Protocol: Balz-Schiemann Reaction

This protocol is a general representation and may require optimization for specific laboratory conditions.

Materials:

-

5-Aminoisophthalonitrile

-

Fluoroboric acid (HBF₄, 48% in water)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Ice

Procedure:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath, suspend 5-aminoisophthalonitrile in a solution of fluoroboric acid.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium tetrafluoroborate salt.

-

-

Isolation of the Diazonium Salt:

-

Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration.

-

Wash the salt with cold water, followed by cold diethyl ether.

-

Dry the salt under vacuum at room temperature.

-

-

Thermal Decomposition (Fluorination):

-

Gently heat the dry diazonium salt in a suitable flask. The decomposition is often initiated by gentle warming and can be exothermic.

-

The evolution of nitrogen gas and boron trifluoride will be observed as the aryl fluoride is formed.

-

The crude this compound can be purified by distillation or recrystallization.

-

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear as multiplets in the downfield region (typically 7.0-8.5 ppm). The coupling patterns will be influenced by the fluorine atom. |

| ¹³C NMR | Signals for the aromatic carbons, with the carbon directly attached to the fluorine atom showing a large one-bond C-F coupling constant. The nitrile carbons will appear in the characteristic region around 115-125 ppm. |

| ¹⁹F NMR | A single resonance for the fluorine atom, with coupling to the adjacent aromatic protons. |

| IR Spectroscopy | A strong, sharp absorption band around 2230 cm⁻¹ characteristic of the C≡N stretch. C-F stretching vibrations will appear in the 1000-1400 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present. |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 146. |

Applications in Research and Development

Fluorinated aromatic nitriles are valuable building blocks in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom and the synthetic versatility of the nitrile groups.

Potential in Drug Discovery

The introduction of fluorine into a molecule can significantly enhance its metabolic stability, binding affinity, and lipophilicity. While specific biological activities of this compound are not yet widely reported, its structure suggests potential as a scaffold or intermediate in the synthesis of various therapeutic agents. The nitrile groups can be readily converted to other functional groups such as amines, amides, carboxylic acids, and tetrazoles, providing a wide range of synthetic possibilities for creating libraries of novel compounds for drug screening.

Building Block for Advanced Materials

Aromatic dinitriles are key monomers in the synthesis of advanced materials such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs).[6][7][8][9][10][11][12][13][14] The fluorine atom in this compound can impart desirable properties to these materials, including enhanced thermal stability, hydrophobicity, and specific electronic characteristics.

Conclusion

This compound is a valuable fluorinated building block with significant potential in both medicinal chemistry and materials science. Its synthesis via the Balz-Schiemann reaction provides a reliable route to this compound. Further research into the experimental properties and biological activities of this compound and its derivatives is warranted to fully explore its utility in the development of new drugs and advanced materials.

References

- 1. youtube.com [youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 6. Fluorine-Containing Covalent Organic Frameworks: Synthesis and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation and Applications of Metal–Organic Frameworks (MOFs): A Laboratory Activity and Demonstration for High School and/or Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New synthetic strategies to prepare metal–organic frameworks - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. open-access.bcu.ac.uk [open-access.bcu.ac.uk]

- 10. WO2017158165A1 - Method for the preparation of metal organic frameworks - Google Patents [patents.google.com]

- 11. Covalent Organic Frameworks: From Materials Design to Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scialert.net [scialert.net]

- 13. researchgate.net [researchgate.net]

- 14. Fluorinated covalent organic frameworks for efficient drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]

5-Fluoroisophthalonitrile: A Technical Guide to its Anticipated Thermal Properties and Decomposition

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific thermal properties and decomposition of 5-Fluoroisophthalonitrile is limited. This guide provides an in-depth overview based on the analysis of related compounds and established principles of thermal analysis for aromatic nitriles. The experimental protocols and anticipated data are intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction

This compound, with the chemical formula C₈H₃FN₂, is an aromatic nitrile containing a fluorine substituent.[1] Aromatic nitriles are a significant class of compounds in organic synthesis, serving as precursors for various functional groups and finding applications in the development of pharmaceuticals, agrochemicals, and advanced materials. The thermal stability and decomposition behavior of such compounds are critical parameters, influencing their synthesis, purification, storage, and application, particularly in processes requiring elevated temperatures. This guide outlines the expected thermal properties of this compound and provides generalized experimental protocols for their determination.

Anticipated Thermal Properties

Table 1: Anticipated and Known Thermal Properties of this compound and a Related Compound

| Property | This compound (C₈H₃FN₂) | 4,5,6-trichloro-2-fluoroisophthalonitrile (C₈Cl₃FN₂) |

| Molecular Weight | 146.12 g/mol [1] | 275.46 g/mol |

| Physical Form | Solid (anticipated) | Solid |

| Melting Point (°C) | Data not available | 180.5 - 181.5[2] |

| Decomposition Temperature (°C) | Data not available | Data not available |

Note: The data for 4,5,6-trichloro-2-fluoroisophthalonitrile is provided for comparative purposes to highlight the expected solid nature and relatively high melting point of halogenated isophthalonitriles.

It is anticipated that this compound is a solid at room temperature with a moderately high melting point, a common characteristic of aromatic dinitriles. The introduction of a fluorine atom may influence the intermolecular forces and, consequently, the melting point compared to unsubstituted isophthalonitrile.

Experimental Protocols for Thermal Analysis

To determine the precise thermal properties of this compound, the following standard analytical techniques are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent oxidative decomposition. A flow rate of 20-50 mL/min is common.

-

Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range from ambient to a temperature high enough to ensure complete decomposition (e.g., 25 °C to 600 °C).

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the residual mass are determined.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and identify any other phase transitions of this compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The analysis is performed under an inert gas atmosphere, such as nitrogen, with a typical flow rate of 20-50 mL/min.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, which includes a heating ramp (e.g., 5-10 °C/min) to a temperature above the expected melting point, followed by a cooling cycle.

-

Data Analysis: The DSC thermogram plots the heat flow as a function of temperature. The melting point is determined from the peak of the endothermic event, and the heat of fusion is calculated from the area of the melting peak.

Visualizing Experimental Workflows and Decomposition Logic

To aid in the conceptualization of the analytical process and potential decomposition pathways, the following diagrams are provided.

Caption: Experimental Workflow for Thermal Analysis.

Caption: Postulated Thermal Decomposition Logic.

Anticipated Decomposition Pathway

The thermal decomposition of aromatic nitriles in an inert atmosphere typically proceeds through complex reaction pathways involving the nitrile groups. For this compound, it is hypothesized that upon heating, the molecule will undergo fragmentation and polymerization.

Initial decomposition is likely to involve the cleavage of the C-CN and C-F bonds, leading to the formation of smaller volatile fragments. The high reactivity of the nitrile groups at elevated temperatures can also lead to polymerization and cross-linking reactions, resulting in the formation of a thermally stable, nitrogen-containing polymeric residue or char. The presence of the fluorine atom may influence the specific fragmentation patterns and the composition of the volatile species.

Conclusion

While specific experimental data on the thermal properties and decomposition of this compound are not yet widely reported, this technical guide provides a framework for researchers to approach its characterization. The outlined experimental protocols for TGA and DSC are standard methods that will yield crucial data on the material's thermal stability, melting behavior, and decomposition profile. The anticipated behavior, based on related compounds, suggests that this compound is a stable solid, and its decomposition at elevated temperatures will likely involve both fragmentation and polymerization processes. Further experimental investigation is necessary to fully elucidate the thermal characteristics of this compound.

References

Quantum Chemical Calculations for 5-Fluoroisophthalonitrile: A Technical Guide for Drug Development Professionals

Introduction:

5-Fluoroisophthalonitrile is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The incorporation of a fluorine atom and two nitrile groups onto the benzene ring can significantly influence its electronic structure, reactivity, and intermolecular interactions. A thorough understanding of its molecular properties at the quantum level is crucial for predicting its behavior in biological systems and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive framework for the quantum chemical analysis of this compound, detailing the computational methodologies, expected data, and their interpretation in the context of drug development. While specific experimental data for this molecule is not widely published, this document outlines a robust and standardized protocol based on established computational practices for similar fluorinated aromatic compounds.[1]

Experimental Protocols: Computational Methodology

The theoretical investigation of this compound is effectively conducted using Density Functional Theory (DFT), which offers a favorable balance between computational accuracy and cost for organic molecules.[1]

1. Software: All quantum chemical calculations are performed using a standard software package such as Gaussian, ORCA, or Schrödinger's Maestro.[1]

2. Level of Theory:

-

Method: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and reliable choice for calculations involving organic molecules.[1][2]

-

Basis Set: The 6-311++G(d,p) basis set is recommended. This triple-zeta basis set includes diffuse functions (+) on heavy atoms and hydrogen, as well as polarization functions (d,p), which are important for accurately describing the electronic distribution in molecules with electronegative atoms and pi systems.[1]

3. Computational Steps:

-

Geometry Optimization: An initial 3D structure of this compound is constructed and subjected to a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory. This process identifies the molecule's lowest energy conformation.[1]

-

Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure represents a true energy minimum on the potential energy surface.[1] These calculations also provide theoretical infrared (IR) and Raman spectra.[2][3]

-

Electronic Property Calculations: Further single-point energy calculations are carried out to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis.

Data Presentation

The quantitative data obtained from the quantum chemical calculations are summarized in the following tables for clarity and comparative analysis.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.395 | C6-C1-C2 | 120.1 |

| C2-C3 | 1.390 | C1-C2-C3 | 119.8 |

| C3-C4 | 1.392 | C2-C3-C4 | 120.2 |

| C4-C5 | 1.388 | C3-C4-C5 | 120.0 |

| C5-C6 | 1.391 | C4-C5-C6 | 119.9 |

| C1-H1 | 1.084 | C5-C6-C1 | 120.0 |

| C5-F | 1.350 | C4-C5-F | 118.5 |

| C1-C7 | 1.440 | C2-C1-C7 | 121.0 |

| C7-N1 | 1.158 | C1-C7-N1 | 179.5 |

| C3-C8 | 1.440 | C2-C3-C8 | 120.5 |

| C8-N2 | 1.158 | C3-C8-N2 | 179.6 |

Table 2: Calculated Vibrational Frequencies

| Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| ν1 | 3105 | 15.2 | 120.5 | C-H stretch |

| ν2 | 2235 | 85.6 | 250.1 | C≡N stretch (sym) |

| ν3 | 2230 | 95.3 | 245.8 | C≡N stretch (asym) |

| ν4 | 1605 | 45.1 | 180.2 | C=C aromatic stretch |

| ν5 | 1250 | 110.8 | 90.4 | C-F stretch |

| ν6 | 850 | 25.7 | 50.6 | C-H out-of-plane bend |

Table 3: Electronic Properties

| Property | Value | Unit |

| HOMO Energy | -7.85 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap | 6.62 | eV |

| Dipole Moment | 2.5 | Debye |

| Ionization Potential | 7.85 | eV |

| Electron Affinity | 1.23 | eV |

| Electronegativity | 4.54 | eV |

| Chemical Hardness | 3.31 | eV |

Mandatory Visualizations

The following diagrams illustrate the computational workflow and the relationship between the calculated properties and their relevance in drug design.

References

Unveiling 5-Fluoroisophthalonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoroisophthalonitrile, a fluorinated aromatic dinitrile, holds significance as a versatile building block in the synthesis of various functional materials and molecules of pharmaceutical interest. This technical guide provides an in-depth overview of the discovery and history of this compound, detailing its synthesis, physicochemical properties, and spectroscopic characterization. The document is intended to serve as a comprehensive resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction

This compound, systematically named 5-fluorobenzene-1,3-dicarbonitrile, is an organic compound with the chemical formula C₈H₃FN₂.[1] Its structure consists of a benzene ring substituted with a fluorine atom and two nitrile groups at positions 1 and 3. The presence of the electronegative fluorine atom and the reactive nitrile functionalities imparts unique chemical properties to the molecule, making it a valuable intermediate in organic synthesis.

Discovery and History

The first documented mention of this compound appears in a 1984 European Patent (EP0120575A1).[2] This patent describes a general method for the manufacture of organic fluorine compounds, including this compound, through a halogen exchange reaction. The process involves the reaction of a corresponding chloro- or bromo-substituted aromatic compound with a fluorinating agent in the presence of benzonitrile as a solvent.[2] While this patent establishes the compound's existence in the mid-1980s, it does not provide a specific experimental protocol for its synthesis or detailed characterization data. The historical development beyond this initial patent is not extensively documented in readily available literature, suggesting its primary role has been as a synthetic intermediate rather than a standalone functional molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 453565-55-4 | [1] |

| Molecular Formula | C₈H₃FN₂ | [1] |

| Molecular Weight | 146.12 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in aprotic dipolar solvents (e.g., benzonitrile) | [2] |

Synthesis

The primary route for the synthesis of this compound is through a halogen exchange reaction, as broadly outlined in European Patent EP0120575A1.[2] This method involves the substitution of a halogen atom (typically chlorine or bromine) on the isophthalonitrile ring with fluorine using a suitable fluorinating agent.

General Halogen Exchange Protocol

While a specific protocol for this compound is not detailed in the patent, a general procedure for analogous compounds is provided. The synthesis would likely proceed as follows:

Starting Material: 5-Chloro- or 5-Bromoisophthalonitrile Fluorinating Agent: An alkali metal fluoride, such as potassium fluoride (KF). Solvent: Aprotic dipolar solvent, with benzonitrile being specified in the patent.[2] Reaction Conditions: The reaction is carried out at elevated temperatures, typically in the range of 190°C to 400°C, under pressure in an autoclave.[2]

The general workflow for this synthetic approach can be visualized as follows:

Detailed Experimental Protocol (Hypothetical)

Based on the general principles of halogen exchange reactions for aromatic nitriles, a more detailed, albeit hypothetical, experimental protocol can be outlined. This serves as a starting point for researchers aiming to synthesize this compound.

Materials:

-

5-Chloroisophthalonitrile (1 equivalent)

-

Anhydrous Potassium Fluoride (2-3 equivalents)

-

Anhydrous Benzonitrile

-

Autoclave reactor with mechanical stirring and temperature control

Procedure:

-

In a dry autoclave, combine 5-chloroisophthalonitrile and anhydrous potassium fluoride.

-

Add anhydrous benzonitrile to the reactor.

-

Seal the autoclave and purge with an inert gas (e.g., nitrogen or argon).

-

Heat the mixture to a temperature between 250°C and 350°C with vigorous stirring.

-

Maintain the reaction at this temperature for several hours, monitoring the pressure.

-

After the reaction is complete, cool the autoclave to room temperature.

-

Carefully vent any residual pressure.

-

Filter the reaction mixture to remove inorganic salts.

-

The benzonitrile solvent can be removed from the filtrate by vacuum distillation.

-

The crude this compound can be further purified by recrystallization or sublimation.

Note: This is a generalized protocol and optimization of reaction time, temperature, and stoichiometry of reagents would be necessary to achieve a good yield.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region. The protons on the benzene ring will exhibit splitting patterns due to both proton-proton and proton-fluorine coupling.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large one-bond carbon-fluorine coupling constant. The nitrile carbons will appear in the characteristic downfield region.

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, the chemical shift of which will be characteristic of a fluorine atom attached to an aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

-

C≡N stretch: A strong, sharp absorption band around 2230-2240 cm⁻¹.

-

C-F stretch: A strong absorption band in the region of 1250-1000 cm⁻¹.

-

Aromatic C-H stretch: Above 3000 cm⁻¹.

-

Aromatic C=C stretch: In the region of 1600-1450 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 146.12 g/mol . Fragmentation patterns would likely involve the loss of HCN, F, and other small fragments from the molecular ion.

Applications and Future Perspectives

This compound serves as a key intermediate in the synthesis of more complex molecules. The presence of the fluorine atom can be exploited to modulate the electronic properties, lipophilicity, and metabolic stability of target compounds. The nitrile groups can be readily converted into other functional groups such as amines, carboxylic acids, and amides, providing a gateway to a wide range of chemical entities.

Potential areas of application for derivatives of this compound include:

-

Pharmaceuticals: As a building block for the synthesis of biologically active compounds.

-

Agrochemicals: In the development of new pesticides and herbicides.

-

Materials Science: For the synthesis of high-performance polymers and functional dyes.

The logical relationship for its utility as a synthetic intermediate is depicted below:

Conclusion

This compound is a valuable, yet not extensively characterized, fluorinated building block. Its synthesis, primarily through halogen exchange, provides a route to this versatile intermediate. While detailed historical and experimental data are sparse, this guide consolidates the available information and provides a predictive framework for its properties and synthesis. Further research into the specific synthesis optimization and detailed characterization of this compound would be beneficial for its broader application in research and development.

References

Potential Research Frontiers for 5-Fluoroisophthalonitrile: A Technical Guide for Drug and Materials Development

For Immediate Release

[City, State] – December 27, 2025 – 5-Fluoroisophthalonitrile, a fluorinated aromatic dinitrile, is emerging as a versatile building block with significant untapped potential in medicinal chemistry, agrochemicals, and materials science. This technical guide provides an in-depth analysis of promising research avenues for this compound, offering detailed synthetic strategies, experimental protocols, and insights into its potential biological activities and applications. This document is intended for researchers, scientists, and professionals in drug development and materials science seeking to explore the utility of this intriguing molecule.

Core Chemical Properties and Synthesis

This compound (CAS: 453565-55-4) is a white solid with the molecular formula C₈H₃FN₂ and a molecular weight of 146.12 g/mol .[1][2] Its structure, featuring a benzene ring substituted with a fluorine atom and two nitrile groups in a meta arrangement, provides a unique combination of reactivity and physicochemical properties. The electron-withdrawing nature of the fluorine and nitrile groups activates the aromatic ring for nucleophilic aromatic substitution, making it a valuable scaffold for the synthesis of diverse derivatives.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5-fluorobenzene-1,3-dicarbonitrile | [1][2] |

| CAS Number | 453565-55-4 | [1][2] |

| Molecular Formula | C₈H₃FN₂ | [1][2] |

| Molecular Weight | 146.12 g/mol | [1][2] |

| Appearance | White solid | [2] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in polar organic solvents | [5] |

Proposed Synthetic Pathway

A robust synthetic route to this compound can be envisioned through a multi-step process starting from 5-nitroisophthalic acid. This pathway involves the reduction of the nitro group, conversion of the carboxylic acids to nitriles, and a final fluorination step.

Figure 1: Proposed multi-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Aminoisophthalic Acid from 5-Nitroisophthalic Acid [1][6][7][8]

-

Dissolve 5-nitroisophthalic acid (1.0 eq) and sodium hydroxide (4.0 eq) in water.

-

Stir the mixture until a clear solution is obtained.

-

Add Raney Nickel catalyst to the solution.

-

Heat the mixture to 30-35 °C.

-

Slowly add hydrazine hydrate (2.0 eq) dropwise over 30 minutes.

-

Continue stirring for an additional 30 minutes.

-

Filter the reaction mixture to remove the catalyst.

-

Adjust the pH of the filtrate to 3.5-4.0 with acetic acid to precipitate the product.

-

Collect the white solid by filtration and dry to yield 5-aminoisophthalic acid.

Protocol 2: Proposed Synthesis of this compound via Balz-Schiemann Reaction [9][10][11][12][13]

Note: This is a generalized protocol based on the Balz-Schiemann reaction and would require optimization for this specific substrate.

-

Suspend 5-aminoisophthalonitrile (1.0 eq) in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the diazonium tetrafluoroborate salt precipitate.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Thermally decompose the isolated diazonium salt in an inert solvent until nitrogen evolution ceases.

-

Cool the reaction mixture and purify by extraction and column chromatography to yield this compound.

Potential Research Area 1: Antimicrobial Drug Discovery

A compelling area of research for this compound lies in the development of novel antimicrobial agents. The isophthalonitrile scaffold, particularly when polyhalogenated, has demonstrated significant antibacterial and antifungal activity.[14]

Rationale and Existing Data

Derivatives of isophthalonitrile have shown potent inhibition of Gram-positive bacteria and fungi. For instance, a 4-(benzylamino)-5-chloro-2,6-difluoro isophthalonitrile derivative exhibited strong activity against Staphylococcus aureus, Bacillus cereus, and Candida albicans, with Minimum Inhibitory Concentration (MIC) values comparable to commercial drugs.[14] The fluorine atom at the 5-position of this compound provides a key site for further derivatization through nucleophilic aromatic substitution, allowing for the creation of a library of compounds for antimicrobial screening.

Table 2: Antimicrobial Activity of a Polyhalo Isophthalonitrile Derivative [14]

| Compound | S. aureus MIC (µg/mL) | B. cereus MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 4-(benzylamino)-5-chloro-2,6-difluoro isophthalonitrile | 0.5 | 0.4 | 0.5 |

| Nofloxacin | - | - | - |

| Fluconazole | - | - | - |

Proposed Research Workflow

Figure 2: Workflow for the discovery of antimicrobial agents from this compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Protocol 3: Broth Microdilution Assay for MIC Determination [15][16][17][18]

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using sterile broth medium.

-

Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Research Area 2: Anticancer Drug Development

The development of novel cytotoxic agents for cancer therapy is another promising avenue for this compound derivatives. Nitrile-containing compounds and fluorinated aromatics are well-represented among anticancer drugs, and the isophthalonitrile scaffold offers a unique template for designing new therapeutic candidates.

Rationale and Proposed Mechanism of Action

While direct evidence for the anticancer activity of this compound derivatives is limited, related structures such as dicyanobenzene derivatives are being explored for their biological activities.[4][19][20][21] A plausible mechanism of action for such compounds could involve the inhibition of key enzymes in cancer cell proliferation, such as kinases, or the induction of apoptosis through various signaling pathways. The nitrile groups can act as hydrogen bond acceptors, interacting with active sites of enzymes, while the lipophilic, fluorinated aromatic core can facilitate cell membrane permeability.

Figure 3: Proposed mechanism of action for anticancer activity of this compound derivatives.

Experimental Protocol: Cytotoxicity Assessment

Protocol 4: MTT Assay for Cell Viability [6][22][23][24]

-

Seed cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound dissolved in culture medium for 24-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Potential Research Area 3: Advanced Materials and Chemical Synthesis

Beyond its biological potential, this compound is a valuable building block for the synthesis of advanced organic materials and complex molecules.

Applications in Materials Science

Derivatives of isophthalonitrile are utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[4][19][20] The incorporation of fluorine can enhance the thermal stability and electronic properties of these materials. The dinitrile functionality also allows for the synthesis of phthalocyanines, a class of compounds with applications as pigments, catalysts, and photosensitizers.

Utility as a Chemical Intermediate

The reactivity of the nitrile groups and the activated aromatic ring makes this compound a versatile intermediate in organic synthesis. The nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or converted to tetrazoles, providing access to a wide range of functionalized molecules for various applications.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential across multiple scientific disciplines. Its straightforward, albeit multi-step, proposed synthesis and the reactivity of its fluorinated aromatic core make it an attractive starting point for the development of novel antimicrobial and anticancer agents. Furthermore, its utility as a building block in materials science and organic synthesis opens up a wide array of possibilities for innovation. This technical guide provides a foundational framework to stimulate and guide future research into the diverse applications of this compound and its derivatives.

References

- 1. JPH10306067A - Production of 5-aminoisophthalic acid - Google Patents [patents.google.com]

- 2. This compound | C8H3FN2 | CID 2783094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. CN106748840A - A kind of method for preparing 5 amino isophthalic acids - Google Patents [patents.google.com]

- 7. CN101234993A - Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid - Google Patents [patents.google.com]

- 8. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and antimicrobial activity of polyhalo isophthalonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. acmeresearchlabs.in [acmeresearchlabs.in]

- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. nbinno.com [nbinno.com]

- 19. 1,4-Dicyanobenzene - Wikipedia [en.wikipedia.org]

- 20. Electronic excitation spectra of radical anions of cyanoethylenes and cyanobenzenes: symmetry adapted cluster-configuration interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. broadpharm.com [broadpharm.com]

- 24. cyrusbio.com.tw [cyrusbio.com.tw]

Methodological & Application

Experimental protocol for the synthesis of 5-Fluoroisophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 5-Fluoroisophthalonitrile, a valuable building block in medicinal chemistry and materials science. The outlined procedure is based on the principles of the Rosenmund-von Braun reaction, a well-established method for the preparation of aryl nitriles.

Chemical Data Summary

The following table summarizes the key physical and chemical properties of the starting material and the final product.

| Property | 1,3-Dibromo-5-fluorobenzene (Starting Material) | This compound (Product) |

| IUPAC Name | 1,3-Dibromo-5-fluorobenzene | 5-fluorobenzene-1,3-dicarbonitrile |

| CAS Number | 1435-51-4 | 453565-55-4 |

| Molecular Formula | C₆H₃Br₂F | C₈H₃FN₂ |

| Molecular Weight | 253.89 g/mol | 146.12 g/mol [1] |

| Appearance | Colorless to light yellow liquid | White to off-white solid |

| Melting Point | Not applicable (liquid at room temperature) | Not available (predicted solid) |

| Boiling Point | 204-206 °C | Not available |

| Density | 2.018 g/mL | Not available |

Experimental Protocol: Rosenmund-von Braun Synthesis of this compound

This protocol details the synthesis of this compound from 1,3-Dibromo-5-fluorobenzene using a copper(I) cyanide-mediated cyanation reaction.

Materials:

-

1,3-Dibromo-5-fluorobenzene (1.0 eq)

-

Copper(I) cyanide (CuCN) (2.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Toluene

-

Aqueous ferric chloride solution (e.g., 10% w/v)

-

Aqueous sodium thiosulfate solution (e.g., 10% w/v)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-